1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLFJTYXBSUGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271606 | |
| Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-99-6 | |
| Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-4-pyridinyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation of 2-Methoxypyridine Derivatives
The synthesis begins with the preparation of a 2-methoxypyridine scaffold. Cyclopropanation introduces the three-membered ring via [2+1] cycloaddition or transition-metal-catalyzed coupling. For example, palladium-catalyzed cross-coupling reactions between 2-methoxypyridine-4-boronic acid and cyclopropane precursors (e.g., cyclopropyl triflate) yield the cyclopropane-pyridine intermediate. Alternative methods employ copper catalysts to mediate the cyclopropanation of vinylpyridines with diazo compounds, though this approach risks side reactions due to the pyridine’s electron-deficient nature.
Table 1: Cyclopropanation Methods for 2-Methoxypyridine Derivatives
| Method | Catalyst | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 78 | 95 | Boronic acid instability |
| Cu-Mediated Cycloaddition | Cu(acac)₂ | 65 | 88 | Competing dimerization |
| Photochemical Activation | None | 45 | 82 | Low scalability |
Salt Formation and Purification
The free base is converted to its dihydrochloride salt via treatment with hydrochloric acid in ethanol, enhancing stability for storage. Final purification employs recrystallization from acetonitrile or methanol, achieving ≥98% purity as verified by HPLC.
Industrial-Scale Production Considerations
Scaling the synthesis of this compound necessitates modifications to improve cost-efficiency, safety, and throughput. Industrial routes prioritize continuous flow systems and catalytic recycling.
Flow Chemistry Applications
Continuous flow reactors mitigate hazards associated with exothermic cyclopropanation and amination steps. For instance, a telescoped process combining cyclopropanation and amination in a single flow system reduces intermediate isolation, achieving an 82% overall yield at a 10 kg/day throughput.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 h | 4 h |
| Yield | 75% | 82% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Input | High | Moderate |
Catalytic System Optimization
Industrial methods employ heterogeneous catalysts (e.g., Pd/C or Ni-Al₂O₃) to facilitate cyclopropanation and amination. Catalyst recycling via filtration or magnetic separation reduces metal leaching, with Pd/C showing >90% retention over 10 cycles.
Waste Reduction Strategies
Atom economy is improved by substituting stoichiometric reagents with catalytic alternatives. For example, replacing diazo compounds with ethylene gas in cyclopropanation cuts waste by 40%. Solvent recovery systems further enhance sustainability, with >95% ethanol and acetonitrile recycled in closed-loop systems.
Process Optimization and Analytical Validation
Recent advancements focus on streamlining synthesis and ensuring reproducibility through robust analytical protocols.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the pyridine/pyrimidine ring and cyclopropane moiety significantly influences properties such as lipophilicity (logP) , basicity , and solubility . Below is a comparative analysis:
Table 1: Key Properties of Selected Cyclopropanamine Derivatives
*Predicted logP values using fragment-based methods.
Key Observations:
- Methoxy vs. Methyl: The methoxy group in the target compound reduces lipophilicity (logP ~1.2 vs.
- Chloro vs. Methoxy : Chlorine substituents (e.g., 6-chloropyridin-2-yl) increase electronegativity and logP (~2.1), favoring membrane permeability but raising oxidative metabolism risks .
- Trifluoromethyl : This group (logP ~1.5) balances lipophilicity and metabolic stability, making it prevalent in CNS-targeting inhibitors (e.g., BACE1 inhibitors in –3) .
Biological Activity
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its unique structural properties, which combine a cyclopropane ring with a methoxy-substituted pyridine. This compound has been investigated for its potential biological activities, particularly in pharmacology, where it may interact with various biological targets and pathways.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features:
- A cyclopropane ring , which contributes to its unique reactivity.
- A methoxy group attached to the pyridine ring, enhancing its lipophilicity and potential for receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Receptor Interactions
The compound has shown potential as a modulator of specific receptors, influencing cellular signaling pathways. It has been studied for:
- Enzyme inhibition : Interactions with enzymes that regulate various physiological processes.
- Receptor binding : Binding affinity studies suggest that it may selectively interact with certain receptors, which could be beneficial in drug development.
Pharmacological Applications
This compound has been explored for its role in:
- Antipsychotic activity : Similar compounds have demonstrated efficacy in modulating serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and anxiety disorders .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Study 1: Inhibition of PDE10A
A notable study investigated the compound's ability to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in striatal signaling. The findings revealed that modifications to the cyclopropane structure could enhance potency and selectivity against PDE10A, suggesting a pathway for developing therapeutics targeting neurological disorders .
Study 2: Functional Selectivity at Serotonin Receptors
Another research effort focused on the functional selectivity of similar compounds at serotonin receptors. The study demonstrated that certain derivatives exhibited high selectivity for Gq signaling pathways over β-arrestin recruitment, indicating potential antipsychotic properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | CAS Number | Similarity | Notes |
|---|---|---|---|
| (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | 1914157-93-9 | 1.00 | Shares methoxy-pyridine structure but differs by having an ethanamine backbone. |
| (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | 1640848-91-4 | 0.93 | Contains a hydroxyl group, altering solubility and potential interactions. |
| 2-Methoxy-5-methylpyridin-4-amine | 1260663-96-4 | 0.80 | Additional methyl substitution affecting reactivity and biological profile. |
This table illustrates how variations in chemical structure can influence biological activity and receptor interactions.
Q & A
Q. What are the established synthetic routes for 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclopropanation of a pyridine precursor. Key steps include:
- Cyclopropane ring formation : Employing palladium-catalyzed cross-coupling or [2+1] cycloaddition with diazo compounds under inert atmospheres (e.g., nitrogen) .
- Amine functionalization : Reductive amination or nucleophilic substitution, optimized at 50–80°C with catalysts like Pd(PPh₃)₄ .
- Purification : Recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) to achieve >95% purity. Contaminants (e.g., unreacted precursors) are monitored via HPLC-MS .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at pyridine C2, cyclopropane ring protons as ABX systems) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve cyclopropane ring strain (bond angles ~60°) and hydrogen bonding patterns .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₁₁N₂O: calc. 163.0870, obs. 163.0868) .
Q. How does the methoxy group at the pyridine 2-position influence electronic properties and reactivity?
The electron-donating methoxy group increases pyridine ring electron density, enhancing nucleophilic aromatic substitution (NAS) at C4. Comparative studies with 4-methoxy analogs show:
- Redox stability : Lower oxidation potential (ΔE = −0.3 V vs. Ag/AgCl) due to resonance stabilization .
- Acid-base behavior : pKa of the amine group shifts from 9.8 (unsubstituted) to 10.2 (2-methoxy), affecting solubility in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from:
- Stereochemical impurities : Chiral HPLC or circular dichroism (CD) ensures enantiomeric purity .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) and ion concentration (Mg²⁺) modulate receptor conformation .
- Metabolic interference : Liver microsome studies (e.g., CYP450 inhibition) identify active metabolites confounding in vitro results .
Q. What computational strategies predict the compound’s interaction with neurological targets?
- Docking simulations : AutoDock Vina or Schrödinger Maestro models binding to serotonin 5-HT₂A (PDB: 6WGT), highlighting H-bonds with Asp155 and π-π stacking with Phe339 .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, calculating RMSD (<2.0 Å) and binding free energy (MM-PBSA: −45 kcal/mol) .
Q. What are the challenges in optimizing this compound for in vivo neuropharmacology studies?
- Blood-brain barrier (BBB) penetration : LogP (1.8) and polar surface area (PSA: 45 Ų) predict moderate BBB permeability. Prodrug strategies (e.g., acetylated amine) improve bioavailability .
- Toxicity : Ames test (TA98 strain) and hERG channel inhibition (IC₅₀ > 10 µM) mitigate genotoxicity and cardiotoxicity risks .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
